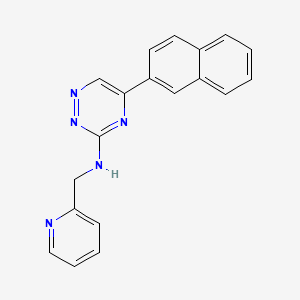![molecular formula C21H22NO3P B6091840 N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide](/img/structure/B6091840.png)
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide, also known as F-18 FDDNP, is a radiopharmaceutical compound that is used in positron emission tomography (PET) imaging to visualize the accumulation of beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease and other neurodegenerative disorders, and the ability to visualize their accumulation in vivo has important implications for diagnosis, monitoring disease progression, and evaluating the efficacy of potential treatments.
作用机制
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP binds to beta-amyloid plaques in the brain through a non-covalent interaction with the beta-sheet structure of the amyloid fibrils. The binding affinity of this compound FDDNP for beta-amyloid plaques is thought to be mediated by its diphenylphosphoryl and furanyl groups, which interact with the hydrophobic core of the beta-sheet structure.
Biochemical and Physiological Effects:
This compound FDDNP is a radiopharmaceutical compound that is rapidly cleared from the body after administration. The compound does not have any significant biochemical or physiological effects on the body, as it is designed to target and bind specifically to beta-amyloid plaques in the brain.
实验室实验的优点和局限性
One of the main advantages of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP is its ability to visualize beta-amyloid plaques in vivo, which allows for non-invasive monitoring of disease progression and evaluation of potential treatments. However, there are also some limitations to the use of this compound FDDNP in lab experiments. For example, the compound has a relatively short half-life, which limits the time window for imaging studies. In addition, the binding of this compound FDDNP to beta-amyloid plaques is not specific to Alzheimer's disease, and the compound may also bind to other types of amyloid fibrils in the brain.
未来方向
There are several potential future directions for the use of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP in research and clinical applications. One area of interest is the development of new radiopharmaceutical compounds that can target specific types of beta-amyloid plaques in the brain. Another potential direction is the use of this compound FDDNP in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more comprehensive information about the structure and function of the brain. Additionally, this compound FDDNP may be used in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders, as it can be used to evaluate the efficacy of potential treatments in vivo.
合成方法
The synthesis of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP involves the reaction of 2-(diphenylphosphoryl)ethyl bromide with 2-furylmethylamine to form the intermediate compound, N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)amine. This intermediate is then reacted with acetic anhydride to form the final product, this compound FDDNP. The radiolabeling with this compound is typically performed using a cyclotron and automated synthesis module.
科学研究应用
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP has been extensively studied in preclinical and clinical settings for its ability to visualize beta-amyloid plaques in the brain. PET imaging with this compound FDDNP has been used to identify beta-amyloid deposition in patients with Alzheimer's disease, mild cognitive impairment, and other neurodegenerative disorders. In addition to its diagnostic applications, this compound FDDNP has also been used to evaluate the efficacy of potential treatments for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(2-diphenylphosphorylethyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO3P/c1-18(23)22(17-19-9-8-15-25-19)14-16-26(24,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZXJULCFGCACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate](/img/structure/B6091759.png)
![1-(4-chlorobenzyl)-5-(1-ethyl-1H-imidazol-5-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6091767.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6091768.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-hydroxy-1-piperidinyl)-N-methylacetamide](/img/structure/B6091787.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6091808.png)
![3-[(cycloheptylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6091812.png)
![ethyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6091819.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B6091834.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B6091841.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6091844.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6091853.png)
